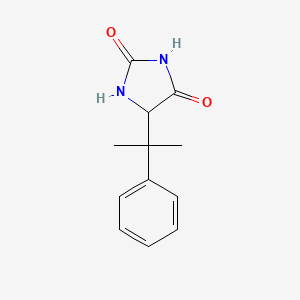
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione, commonly known as PPI or Phenylpiracetam, is a nootropic drug that is known for its cognitive enhancing properties. It was first synthesized in Russia in the 1980s and has since gained popularity among researchers and scientists for its potential therapeutic applications.
科学的研究の応用
Tankyrase Inhibition in Cancer Research
Tankyrase (TNKS) enzymes play crucial roles in cellular processes, making them attractive targets for cancer therapy. Inhibition of both TNKS-1 and TNKS-2 has been explored as a potential strategy to disrupt Wnt/β-catenin signaling pathways, which are dysregulated in many cancers. Researchers have identified 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione as a promising TNKS inhibitor .
Antiproliferative Effects
Studies have shown that this compound exhibits antiproliferative activity against cancer cell lines. Its ability to inhibit cell growth and division makes it an interesting candidate for further investigation in cancer treatment .
Neuroprotective Properties
The compound’s structure suggests potential neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress and protect neurons from damage. Investigations into its role in neurodegenerative diseases are ongoing .
Anti-Inflammatory Activity
Inflammation is a hallmark of various diseases. Preliminary studies indicate that 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antioxidant Potential
The compound’s chemical structure suggests antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative damage. Further research is needed to explore its potential as a therapeutic antioxidant .
Metabolic Disorders and Insulin Sensitivity
Given its phenylpropan-2-yl moiety, this compound might influence metabolic pathways. Researchers have investigated its effects on insulin sensitivity and glucose metabolism. Understanding its impact on metabolic disorders could lead to novel therapeutic approaches .
特性
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

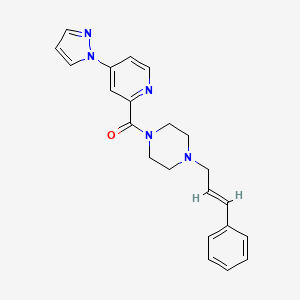
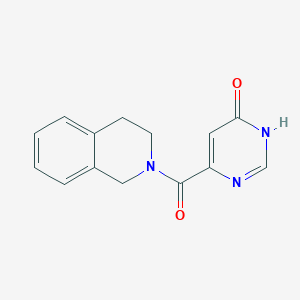
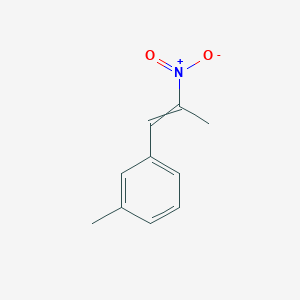
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
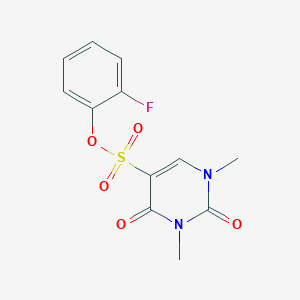
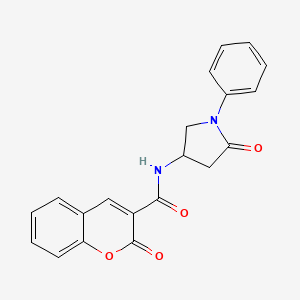
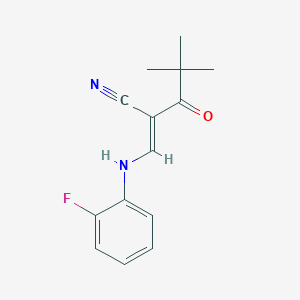
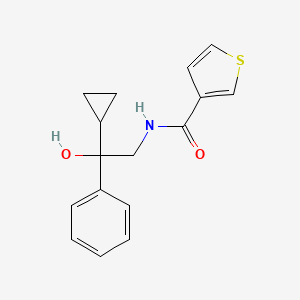
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
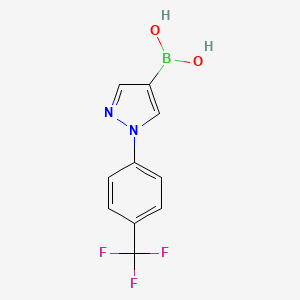
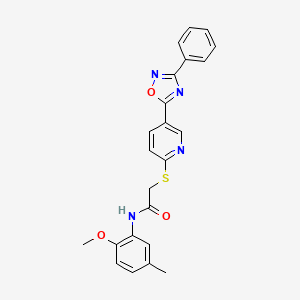
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)